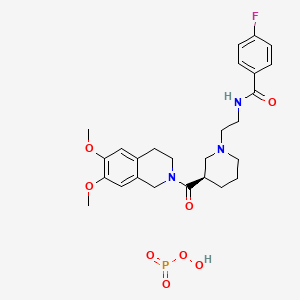
YM 758 Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of YM 758 Phosphate involves several steps, including the formation of the core structure and subsequent phosphorylationThe final step involves the phosphorylation of the compound to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls .
化学反応の分析
YM 758 Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
Hydration: This reaction involves the addition of water to the compound.
Demethylation: This reaction involves the removal of a methyl group from the compound.
The major products formed from these reactions include hydroxylated, oxidized, and demethylated derivatives of this compound .
科学的研究の応用
YM 758 Phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of If channel inhibitors and their effects on heart rate and oxygen consumption.
Biology: It is used to investigate the metabolic pathways and biological effects of If channel inhibitors in various animal models.
作用機序
YM 758 Phosphate exerts its effects by inhibiting the If current, a key component in the regulation of heart rate. This inhibition leads to a decrease in heart rate and oxygen consumption by heart muscle. The molecular targets of this compound include the If channels in the sinoatrial node of the heart. The pathways involved in its mechanism of action include the modulation of ion flow through these channels, leading to a reduction in the pacemaker activity of the heart .
類似化合物との比較
YM 758 Phosphate is unique compared to other If channel inhibitors due to its specific molecular structure and high selectivity for If channels. Similar compounds include:
Ivabradine: Another If channel inhibitor used for the treatment of angina and heart failure.
Zatebradine: An If channel inhibitor with similar effects but different molecular structure.
S 16257: A compound with similar pharmacological properties but different chemical composition.
This compound stands out due to its unique combination of high selectivity, efficacy, and favorable pharmacokinetic profile .
特性
分子式 |
C26H35FN3O8P |
|---|---|
分子量 |
567.5 g/mol |
InChI |
InChI=1S/C26H32FN3O4.HO4P.H2/c1-33-23-14-19-9-12-30(17-21(19)15-24(23)34-2)26(32)20-4-3-11-29(16-20)13-10-28-25(31)18-5-7-22(27)8-6-18;1-4-5(2)3;/h5-8,14-15,20H,3-4,9-13,16-17H2,1-2H3,(H,28,31);1H;1H/t20-;;/m1../s1 |
InChIキー |
GOSPWYZUKBDHLN-FAVHNTAZSA-N |
異性体SMILES |
[HH].COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OOP(=O)=O |
正規SMILES |
[HH].COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCN(C3)CCNC(=O)C4=CC=C(C=C4)F)OC.OOP(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-azidopropyl)-3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B11930646.png)
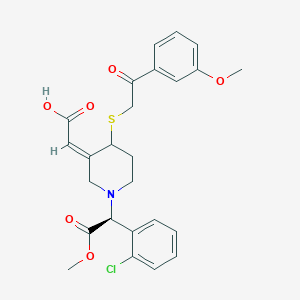


![1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile](/img/structure/B11930660.png)
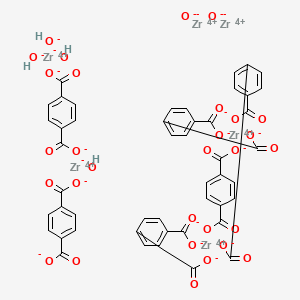
![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)
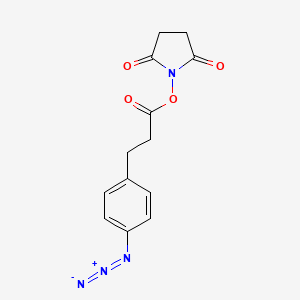
![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11930682.png)
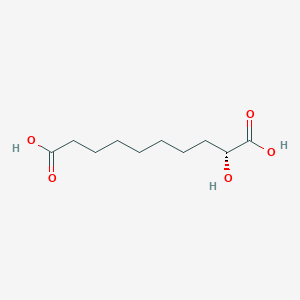
![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)
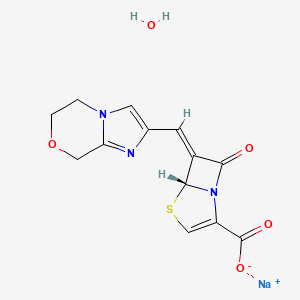
![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)
